2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
“2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the linear formula C14H12N2O2S . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of a similar compound, “2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine”, was reported in a study . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H12N2O2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound were described in a study . The reactions involved the use of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Scientific Research Applications
Cytotoxic Potentials in Cancer Therapy
- Selective Cytotoxicity in Cancer Treatment : A novel Cyclooxygenase-2 (COX-2) inhibitor, closely related to the compound , was found to selectively induce cellular and mitochondrial toxicity on B-lymphocytes in acute lymphoblastic leukemia (ALL) patients. This compound did not exhibit toxic effects on normal B-lymphocytes, suggesting its potential as a targeted cancer therapy (Salimi et al., 2020).
Chemical Synthesis and Applications
- Catalyst in Chemical Synthesis : Research on related imidazole derivatives, including the use of disulfonic acid imidazolium chloroaluminate as a catalyst, highlights the potential for efficient and green chemical synthesis processes (Moosavi‐Zare et al., 2013).
- Methodology for Room Temperature Ionic Liquids : Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds similar to the one , provides a straightforward route to various room temperature ionic liquids (Zhang et al., 2003).
Miscellaneous Applications
- Polymer Electrolyte Fuel Cells : Imidazole derivatives are utilized in polysulfone-based membranes with pyridine side chains for high temperature polymer electrolyte fuel cells, indicating the versatility of these compounds in various technological applications (Hink et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further investigation into its potential as a COX-2 inhibitor . The compound could also be studied for its potential applications in medicinal chemistry, given its ability to inhibit the conversion of arachidonic acid to inflammatory mediators .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-22(20,21)12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMLPOXBAZJDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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